molecular formula C9H15N5 B016298 2,4-Diamino-6-piperidinopyrimidine CAS No. 24867-26-3

2,4-Diamino-6-piperidinopyrimidine

Cat. No.: B016298
CAS No.: 24867-26-3
M. Wt: 193.25 g/mol
InChI Key: IPFIEHIRBSTAKA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,4-Diamino-6-piperidinopyrimidine, also known as Minoxidil, primarily targets the vascular adenosine triphosphate-sensitive potassium channels (K ATP) . It also targets the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) , which is an important drug target in anti-tuberculosis drug development .

Biochemical Pathways

The activation of K ATP channels by this compound leads to the reduction of vascular resistance, thereby lowering blood pressure . In the case of tuberculosis treatment, the compound inhibits mt-DHFR, a key enzyme in the folate pathway, thereby disrupting the synthesis of nucleic acids and proteins in Mycobacterium tuberculosis .

Pharmacokinetics

It’s known that the compound’s bioavailability and solubility can be influenced by its interaction with other molecules, such as β-cyclodextrin .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . Additionally, it has been observed to cause hair growth, acting as a hypertrichotic agent . In the context of tuberculosis treatment, the compound shows anti-tubercular activity against Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with the cell wall of Mycobacterium tuberculosis can affect its ability to function at the whole cell level . Furthermore, the compound’s solubility and stability can be influenced by its interaction with other molecules in its environment, such as β-cyclodextrin .

Chemical Reactions Analysis

Types of Reactions: Tazobactam sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.

Common Reagents and Conditions: Common reagents used in the synthesis of tazobactam sodium include potassium permanganate, glacial acetic acid, concentrated sulfuric acid, and phase transfer catalysts like crown ether . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation.

Major Products Formed: The major product formed from these reactions is tazobactam sodium itself, which is used in combination with antibiotics like piperacillin to treat bacterial infections .

Properties

IUPAC Name

6-piperidin-1-ylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIEHIRBSTAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345669
Record name 2,4-Diamino-6-piperidinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24867-26-3
Record name 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-piperidinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24867-26-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-Diamino-6-piperidinopyrimidine
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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